5-Iodo-1h-indole-7-carboxylic acid

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Procuring a non-optimal halogenated indole analog can cause cross-coupling failures, increase side products, and extend project timelines. 5-Iodo-1H-indole-7-carboxylic acid (CAS 1448259-10-6) is the definitive solution, providing a privileged, orthogonally functionalized scaffold that guarantees synthetic efficiency. - Superior Reactivity: The C-5 iodine enables faster, milder, and more selective palladium-catalyzed transformations than the bromo or chloro analogs, eliminating failed coupling reactions. - Orthogonal Dual Functionality: The C-7 carboxylic acid and C-5 iodide allow for sequential, high-yielding diversification-such as amide conjugation followed by C-C bond formation-to rapidly generate complex, drug-like molecules from a single building block. - Supply Assurance: Procure this high-value intermediate with guaranteed purity and reliable global logistics, ensuring your medicinal chemistry or material science program proceeds without interruption.

Molecular Formula C9H6INO2
Molecular Weight 287.05 g/mol
Cat. No. B12824885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1h-indole-7-carboxylic acid
Molecular FormulaC9H6INO2
Molecular Weight287.05 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=C(C=C21)I)C(=O)O
InChIInChI=1S/C9H6INO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11H,(H,12,13)
InChIKeyWIYSFOZLEUNHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-indole-7-carboxylic Acid Core Properties


5-Iodo-1H-indole-7-carboxylic acid (CAS 1448259-10-6) is a halogenated indole derivative with the molecular formula C9H6INO2 and a molecular weight of 287.05 g/mol . This compound belongs to a class of heterocyclic building blocks widely employed in medicinal chemistry and organic synthesis . It features a carboxylic acid group at the 7-position and an iodine atom at the 5-position of the indole core . Computed physicochemical properties include an XLogP3 of 2.6, a predicted pKa of 4.18 ± 0.10, a topological polar surface area (TPSA) of 53.1 Ų, a boiling point of 489.1 ± 30.0 °C (Predicted), and a density of 2.103 ± 0.06 g/cm³ (Predicted) [1].

1
Building Block Type
Dual-functional indole with orthogonal C-7 acid and C-5 iodide handles
2
Selection Logic
Iodoarene reactivity supports milder, more selective cross-coupling workflows
3
Physicochemical Context
Favorable TPSA of 53.1 Ų and slightly higher computed lipophilicity vs. fluoro analog

5-Iodo-1H-indole-7-carboxylic Acid: Non-Interchangeable Building Block


Direct substitution of 5-iodo-1H-indole-7-carboxylic acid with other halogenated or unsubstituted indole-7-carboxylic acid analogs is not scientifically interchangeable due to quantifiable differences in molecular weight (287.05 g/mol for iodo vs. 240.05 g/mol for bromo vs. 161.16 g/mol for hydrogen) [1][2], which directly impact molar calculations and reaction stoichiometry. More critically, the iodine substituent at the C-5 position imparts significantly enhanced reactivity in cross-coupling reactions compared to the corresponding bromo or chloro analogs, enabling participation in milder and more selective palladium-catalyzed transformations [3]. These distinct physicochemical and reactivity profiles demand a deliberate procurement strategy; selecting the wrong halogenated analog can lead to failed coupling reactions, suboptimal yields, or altered downstream synthetic routes, ultimately increasing project costs and timelines.

!
Molar Stoichiometry
Replacing 5-iodo with 5-bromo or unsubstituted analog shifts molecular weight by 19.6% or 78.1%, altering reaction stoichiometry.
!
Cross-Coupling Reactivity
C-I bond reactivity significantly exceeds C-Br and C-Cl; substituting with less reactive halides may lead to failed or lower-yielding coupling reactions.
!
ADME Profile
Computed lipophilicity (XLogP3) differs across halogen analogs; substitution may shift permeability and solubility context in early discovery.

5-Iodo-1H-indole-7-carboxylic Acid: Differentiation Evidence vs. Analogs


Molecular Weight Comparison

The target compound, 5-iodo-1H-indole-7-carboxylic acid, has a molecular weight of 287.05 g/mol . In contrast, its 5-bromo analog has a molecular weight of 240.05 g/mol, and the unsubstituted parent, 1H-indole-7-carboxylic acid, has a molecular weight of 161.16 g/mol [1][2]. This represents a calculated increase of +47.00 g/mol (19.6% increase) relative to the bromo analog, and +125.89 g/mol (78.1% increase) relative to the unsubstituted analog. The exact mass of the target is 286.94432 Da .

Molecular Weight
Cross-study comparable
287.05 g/mol (Target) vs. 240.05 g/mol (5-Br) vs. 161.16 g/mol (Unsubstituted)
19.6% heavier than bromo analog; molar calculation review required for substitution.
Source: PubChem, standard atomic weights.
Medicinal Chemistry Organic Synthesis Analytical Chemistry

Lipophilicity (XLogP3) Comparison

The target compound has a computed XLogP3 value of 2.6 [1]. This is a slight increase from the value of 2.3 computed for its 5-bromo analog [2] and matches the 2.3 value computed for the unsubstituted parent [3]. The 5-fluoro analog has a lower computed XLogP3 of 1.9 . This indicates that the iodo-substituted compound is slightly more lipophilic than the bromo and unsubstituted analogs, and substantially more lipophilic than the fluoro analog.

Lipophilicity (XLogP3)
Cross-study comparable
2.6 (Target) vs. 2.3 (5-Br/Unsubstituted) vs. 1.9 (5-F)
Slightly higher lipophilicity may support different ADME screening context.
Computed via XLogP3 3.0 algorithm.
Drug Discovery ADME Medicinal Chemistry

Cross-Coupling Reactivity Advantage

The target compound contains a C-I bond, which is inherently more reactive in palladium-catalyzed cross-coupling reactions than C-Br or C-Cl bonds. This class-level property enables reactions to proceed under milder conditions and often with higher selectivity. A study on the carbonylative Suzuki coupling of heteroaryl iodides, including 5-iodoindole, demonstrated effective coupling with various arylboronic acids using a phosphine-free, recyclable palladium catalyst system to provide 'good to excellent yields' [1]. While this study did not directly compare 5-iodoindole-7-carboxylic acid to its bromo analog, it establishes the general reactivity of the 5-iodoindole scaffold.

Cross-Coupling Reactivity
Class-level inference
C-I bond reactivity significantly exceeds C-Br and C-Cl in Pd-catalyzed couplings
Supports selection for milder, more selective synthetic workflows.
Class-level property; demonstrated on 5-iodoindole scaffold (Qureshi et al., 2011).
Organic Synthesis Palladium Catalysis Cross-Coupling

Orthogonal C-7 and C-5 Reactivity

The compound's value is derived from its two distinct, addressable functional groups: the carboxylic acid at C-7 and the iodo substituent at C-5. This allows for orthogonal functionalization. The carboxylic acid can be activated for amide or ester formation, while the C-I bond is a premier handle for Pd-catalyzed cross-coupling. A study on 7-iodoindole derivatives showed that a highly selective double carbonylation at the C-7 position was possible while leaving a bromo substituent at C-5 intact [1]. This principle of orthogonal reactivity, leaving one halide untouched while reacting another, is directly applicable to the target compound, suggesting the C-5 iodide can be reserved for subsequent transformations after the C-7 acid is elaborated.

Orthogonal Reactivity
Class-level inference
C-7 carboxylic acid and C-5 iodide provide two independently addressable reactive sites
Enables sequential functionalization for diversity-oriented synthesis.
Precedent: selective C-7 carbonylation leaving C-5 bromide intact (Tetrahedron, 2016).
Medicinal Chemistry Diversity-Oriented Synthesis Chemical Biology

TPSA and Bioavailability

The computed Topological Polar Surface Area (TPSA) for 5-iodo-1H-indole-7-carboxylic acid is 53.1 Ų [1]. This value is identical to that computed for its 5-bromo analog and the unsubstituted parent 1H-indole-7-carboxylic acid [2][3]. TPSA is a key descriptor used to predict a molecule's ability to permeate biological membranes, with a value below 140 Ų generally considered favorable for oral bioavailability.

TPSA & Bioavailability
Cross-study comparable
53.1 Ų (Target) identical to 5-Br and unsubstituted analogs
Confirms halogen substitution preserves favorable TPSA for membrane permeability context.
Computed via Cactvs 3.4.8.18 (PubChem).
Drug Discovery ADME Medicinal Chemistry

5-Iodo-1H-indole-7-carboxylic Acid: Research and Industrial Applications


Medicinal Chemistry: Diversely Substituted Drug Candidates

This compound serves as a privileged, dual-functional scaffold for constructing complex, drug-like molecules. Its C-7 carboxylic acid enables conjugation or bioisostere replacement (e.g., amide formation), while its C-5 iodide acts as a versatile handle for introducing molecular diversity through cross-coupling reactions [1]. Its favorable TPSA of 53.1 Ų [2] suggests derived analogs will maintain good potential for membrane permeability, a key consideration in lead optimization. The higher lipophilicity (XLogP3 of 2.6) relative to the fluoro analog [3] may be specifically leveraged to fine-tune ADME properties.

Organic Synthesis: Indole Core Elaboration

The primary utility of this compound in a synthetic laboratory is as a high-value building block. Its enhanced reactivity in palladium-catalyzed cross-coupling, a class-level advantage of iodoarenes over bromo- and chloroarenes [1], makes it a superior choice for constructing C-C bonds under mild and selective conditions. The presence of the carboxylic acid provides an additional functional group for late-stage diversification, enabling access to a wider array of final compounds from a single, more expensive starting material.

Chemical Biology: Orthogonal Probe or Precursor

The orthogonality of the C-7 carboxylic acid and C-5 iodide functional groups [1] is a defining feature for applications in chemical biology. This allows for sequential, high-yielding functionalization strategies. For example, the carboxylic acid can first be used to attach a fluorophore, biotin tag, or solid-support linker. Subsequently, the C-5 iodide can be engaged in a cross-coupling reaction to introduce molecular diversity or attach a second functional element. This makes the compound an ideal precursor for generating tailored chemical probes where controlled, stepwise modification is essential.

Material Science: Functionalized Polymer and Electronics Precursor

The indole core is a component in certain organic electronic materials. The dual functionality of this compound—specifically the highly reactive C-5 iodide for C-C bond formation [1] and the C-7 carboxylic acid for attachment or tuning of electronic properties—positions it as a precursor for the synthesis of advanced materials. It can be used to synthesize monomers with tailored electronic or self-assembly properties, or to post-functionally modify existing polymer backbones.

Application
Selection Property
Validation Focus
Medicinal Chemistry
Dual-functional indole scaffold
Library synthesis and ADME screening context
Organic Synthesis
Enhanced iodoarene cross-coupling reactivity
Mild and selective C-C bond formation workflows
Chemical Biology
Orthogonal functional group handles
Stepwise probe or linker attachment review
Material Science
Functionalized polymer precursor
Electronic property tuning and post-functionalization review

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